TI 1 protein - 143891-49-0

TI 1 protein

Catalog Number: EVT-1517204
CAS Number: 143891-49-0
Molecular Formula: C5H5NO4T4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TI 1 protein is classified as a bifunctional protein due to its dual roles in mitochondrial function and RNA metabolism. It is sourced from human cells, where it is encoded by the AUH gene (accession number NM_001698). This classification highlights its multifaceted nature, which allows it to interact with various molecular pathways within the cell.

Synthesis Analysis

Methods and Technical Details

The synthesis of TI 1 protein can be achieved through several methods, including:

  • Transient Expression Vectors: Utilizing vectors such as pcDNA3 to express the TI 1 protein fused with tags like enhanced green fluorescent protein for visualization.
  • Stable Cell Lines: Establishing stable expression of TI 1 by subcloning into plasmids like pEF and using techniques such as QuikChange mutagenesis to introduce specific mutations (e.g., A240V and E209A) for functional studies.
  • Purification Techniques: Employing affinity purification methods to isolate the protein from cellular lysates, followed by analysis through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and immunoblotting to verify expression levels .
Molecular Structure Analysis

Structure and Data

The molecular structure of TI 1 protein reveals a complex arrangement that facilitates its interactions with other biomolecules. Structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These studies provide insights into the three-dimensional conformation of the protein, including:

  • Domains: Characterization of functional domains that contribute to its bifunctional nature.
  • Binding Sites: Identification of specific sites where TI 1 interacts with mitochondrial RNA or other proteins involved in translation.
Chemical Reactions Analysis

Reactions and Technical Details

TI 1 protein participates in several key biochemical reactions:

  • RNA Binding: The interaction between TI 1 and mitochondrial RNA involves specific binding reactions that are crucial for RNA stability and translation initiation.
  • Translation Initiation: TI 1 plays a role in facilitating the assembly of the translation initiation complex, which is essential for synthesizing mitochondrial proteins.
  • Kinetic Studies: Chemical kinetic models can be employed to analyze the rates of these reactions, providing quantitative data on how effectively TI 1 regulates mitochondrial translation under various conditions .
Mechanism of Action

Process and Data

The mechanism of action for TI 1 protein involves several steps:

  1. Binding to Mitochondrial RNA: TI 1 associates with mitochondrial RNA, stabilizing it for translation.
  2. Recruitment of Ribosomes: It aids in recruiting ribosomes to the mRNA, facilitating the formation of the translation initiation complex.
  3. Regulation of Translation Rates: By influencing both initiation and elongation phases of translation, TI 1 ensures that mitochondrial proteins are synthesized efficiently according to cellular needs.

Data supporting these mechanisms can be derived from ribosome profiling experiments that measure translation rates in vivo .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TI 1 protein exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight can be determined through mass spectrometry techniques.
  • Solubility: Solubility characteristics in various buffers can affect its functionality during purification processes.
  • Stability: Thermal stability studies can reveal how temperature variations impact the structural integrity of TI 1 during experimental procedures.

These properties play a crucial role in understanding how TI 1 functions within the cellular environment.

Applications

Scientific Uses

TI 1 protein has several significant applications in scientific research:

  • Mitochondrial Research: Understanding its role can provide insights into mitochondrial dysfunctions associated with diseases such as neurodegenerative disorders.
  • Translation Studies: It serves as a model for studying translation initiation mechanisms across different organisms.
  • Biotechnology Applications: Potential uses in synthetic biology where manipulation of mitochondrial translation could lead to advancements in metabolic engineering.
Molecular Characterization of TI 1 Protein

Structural Organization and Domain Architecture

TI 1 protein (TIA-1) is a multifunctional RNA-binding protein central to stress granule formation and mRNA regulation. Its domain architecture comprises two distinct functional modules: structured RNA recognition motifs (RRMs) and low-complexity prion-like domains (LCDs). This arrangement enables TI 1 to mediate precise RNA interactions while driving liquid-liquid phase separation (LLPS), a process critical for its role in cellular stress response.

RNA Recognition Motifs (RRMs) and Functional Residues

TI 1 contains three RNA recognition motifs (RRMs), with RRM2 serving as the primary mediator of sequence-specific RNA binding. Each RRM adopts a conserved β1α1β2β3α2β4 topology, forming a four-stranded antiparallel β-sheet packed against two α-helices [1] [6]. The RNA-binding interface is dominated by three aromatic residues within the RNP1 and RNP2 submotifs:

  • RNP1 consensus: (R/K)-G-(F/Y)-G-(F/Y)-(I/L/V)-X-F
  • RNP2 consensus: (I/L/V)-(F/Y)-(I/L/V)-X-N-L

These motifs create a platform for uridylate-rich RNA sequence recognition, with RRM2 exhibiting highest affinity for oligo-U tracts (Kd ≈ 20 nM) [2]. Structural analyses reveal that substitution of uridylates with cytidine residues abolishes binding, highlighting the exquisite specificity conferred by hydrogen bonding networks involving Asn and Lys residues adjacent to the aromatic platforms. RRM3 exhibits non-sequence-specific RNA binding capacity, while RRM1 lacks RNA-binding activity due to negatively charged residues within its RNP1 octamer that electrostatically repulse RNA [2].

Table 1: Functional Properties of TI 1 RRM Domains

RRM DomainRNA SpecificityDissociation Constant (Kd)Key Functional Residues
RRM1Non-bindingN/ADisrupted RNP1 motif
RRM2Uridylate-rich2 × 10-8 M (with flanking domains)Phe/Tyr in RNP1/RNP2, Asn/Lys
RRM3Non-specificBinds cellular RNAs (0.5-5 kb)Hydrophobic RNP1 residues

Notably, synergistic effects occur between domains: When RRM2 is expressed with RRM1 and RRM3, its affinity increases 2.5-fold compared to isolated RRM2 (Kd = 5 × 10-8 M → 2 × 10-8 M), suggesting interdomain cooperation enhances RNA binding avidity [2].

Low-Complexity Prion-Like Domains (LCDs) and Phase Separation Properties

The C-terminal prion-like domain (PrLD) of TI 1 is a low-complexity region enriched in polar residues (glycine, tyrosine, glutamine) that drives multivalent interactions enabling liquid-liquid phase separation. This domain adopts transient α-helical structures within predominantly disordered regions, as revealed by NMR spectroscopy [3] [10]. Tyrosine residues within these helical segments serve as critical hubs for intermolecular interactions, with mutagenesis studies demonstrating that tyrosine-to-serine substitutions reduce phase separation propensity by >80% [10].

Biophysical analyses establish that TI 1 phase separation follows concentration-dependent scaling laws governed by the PrLD's physicochemical properties. Systematic mutagenesis of 140 PLD variants across six proteins (including TI 1) revealed that aromatic and arginine residues disproportionately contribute to condensate stability, with each tyrosine mutation reducing critical solution temperature by 8-12°C [3]. The phase separation mechanism involves:

  • Transient helix-helix interactions mediated by tyrosine residues
  • Hydrogen bonding networks between glutamine side chains
  • Hydrophobic stacking of aromatic residues
  • Electrostatic complementarity between charged residues

Table 2: Phase Separation Drivers in TI 1 PrLD

Interaction TypeKey ResiduesContribution to ΔTcritSensitivity to Mutations
Aromatic stackingTyr, Phe+12-15°C per residueHigh (ΔT = -10°C per mutation)
Hydrogen bondingGln, Asn, Ser+5-8°C per residueModerate (ΔT = -4°C per mutation)
ElectrostaticArg, Lys+3-6°C per residueLow (ΔT = -2°C per mutation)
HydrophobicVal, Leu, Ile+2-4°C per residueLow (ΔT = -1°C per mutation)

RNA binding to RRM domains modulates PrLD-driven phase separation, with uridylate-rich RNAs enhancing condensate stability by bridging multiple TI 1 molecules. This cooperative behavior enables stress granule nucleation at physiological TI 1 concentrations (≈50 μM) [6] [10].

Evolutionary Conservation Across Metazoans

TI 1 exhibits remarkable evolutionary conservation from basal metazoans to mammals, indicating strong functional constraint. The RRM domains show highest conservation (≈85% sequence identity between human and cnidarian homologs), particularly at RNA-binding residues. PrLD conservation is lower (≈45% identity) but maintains physicochemical properties through compositional preservation of tyrosine, glutamine, and glycine residues [4] [8].

Key evolutionary patterns include:

  • Early origin: RRM domains predate metazoan evolution, with TI 1 orthologs present in choanoflagellates (metazoan precursors) [4]
  • Domain architecture conservation: The three-RRM + C-terminal PrLD organization remains unchanged across 600 million years of evolution
  • Concerted evolution: PrLDs show evidence of intragenic recombination maintaining low-complexity character while permitting sequence drift
  • Functional conservation: Cnidarian (sea anemone) TI 1 partially rescues mammalian TI 1 function in exocytosis regulation, demonstrating conserved RRM functionality despite sequence divergence [4]

Phylogenetic analysis reveals episodic diversification events corresponding to major transitions:

  • Pre-metazoan expansion: RRM duplication in unicellular ancestors
  • Early metazoan radiation: Acquisition of PrLD enabling phase separation
  • Vertebrate specialization: Optimization of RRM-RNA specificity networks

This evolutionary trajectory highlights TI 1's co-option from ancient RNA-binding proteins into a central component of metazoan stress response systems through strategic addition of disordered regulatory domains. The conservation pattern suggests strong selection for maintaining both structured RNA-interaction domains and flexible phase-separation drivers, positioning TI 1 at the intersection of specificity and adaptability in cellular regulation.

Table 3: Evolutionary Conservation of TI 1 Domains

DomainHuman-Cnidarian IdentityConservation IndexFunctional Constraint Evidence
RRM182%0.92Purifying selection on RNP motifs
RRM289%0.97Invariant RNA-binding residues
RRM378%0.88Moderate hydrophobic core conservation
PrLD43%0.61Compositional similarity (Tyr/Gly/Gln enrichment)

Conservation Index: 1.0 = perfect conservation, 0 = no conservation

Properties

CAS Number

143891-49-0

Product Name

TI 1 protein

Molecular Formula

C5H5NO4T4

Synonyms

TI 1 protein

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